METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE

Catalog No.
S867669
CAS No.
1236357-65-5
M.F
C12H13BrO2
M. Wt
269.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE

CAS Number

1236357-65-5

Product Name

METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE

IUPAC Name

methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

InChI

InChI=1S/C12H13BrO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

LZYFYTYZRWWHCD-UHFFFAOYSA-N

SMILES

COC(=O)C1(CCC1)C2=CC=C(C=C2)Br

Canonical SMILES

COC(=O)C1(CCC1)C2=CC=C(C=C2)Br

Methyl 1-(4-bromophenyl)cyclobutanecarboxylate is an organic compound characterized by a cyclobutane ring with a 4-bromophenyl substituent and a carboxylate ester functional group. Its molecular formula is C12H13BrO2C_{12}H_{13}BrO_2, and it features a unique structure that contributes to its chemical reactivity and potential biological activity. The presence of the bromine atom in the phenyl group enhances its electrophilic character, making it an interesting candidate for various chemical and biological applications .

  • Chemical Properties and Availability

  • Potential for Drug Discovery

    One source suggests that Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate might be a CYP3A4 inhibitor, an enzyme involved in drug metabolism []. However, there is no further information available to support this potential application, and more research would be needed to verify this activity.

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
  • Reduction Reactions: The ester group can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The cyclobutane ring can be oxidized to yield cyclobutanone derivatives, indicating its versatility in synthetic applications.

Major Products

  • From Oxidation: Formation of ketones or aldehydes.
  • From Reduction: Formation of alcohols or aldehydes.
  • From Substitution: Formation of various substituted phenyl derivatives.

Research indicates that methyl 1-(4-bromophenyl)cyclobutanecarboxylate exhibits potential biological activity, particularly in the context of drug development. Its unique structure allows for interactions with biological macromolecules, potentially modulating enzyme activity or receptor binding. While specific biological targets remain to be fully elucidated, preliminary studies suggest it may have therapeutic properties worth exploring further .

The synthesis of methyl 1-(4-bromophenyl)cyclobutanecarboxylate typically involves the following steps:

  • Esterification: The reaction of 3-(4-bromophenyl)cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Cyclobutane Ring Formation: Initial formation of the cyclobutane structure through cycloaddition reactions involving appropriate precursors.
  • Optimization for Industrial Production: Scaling up the synthesis process while optimizing reaction conditions to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Methyl 1-(4-bromophenyl)cyclobutanecarboxylate has several notable applications:

  • Organic Synthesis: Serves as a building block for the preparation of more complex organic molecules.
  • Biological Research: Investigated for potential interactions with biomolecules, contributing to drug discovery efforts.
  • Industrial Use: Employed in the synthesis of specialty chemicals and materials, highlighting its versatility.

The interaction studies involving methyl 1-(4-bromophenyl)cyclobutanecarboxylate focus on its binding affinity to various molecular targets. The bromine atom facilitates halogen bonding, which can influence molecular interactions significantly. Hydrolysis reactions also play a role in its behavior, where the ester group can be hydrolyzed to yield corresponding acids and alcohols, affecting biochemical pathways .

Similar Compounds

  • Methyl 3-(4-chlorophenyl)cyclobutanecarboxylate
  • Methyl 3-(4-fluorophenyl)cyclobutanecarboxylate
  • Methyl 3-(4-methylphenyl)cyclobutanecarboxylate

Uniqueness

Methyl 1-(4-bromophenyl)cyclobutanecarboxylate stands out due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its chlorinated, fluorinated, or methyl-substituted analogs. This unique feature allows for specific interactions such as halogen bonding, which can significantly influence both chemical reactivity and biological activity in diverse systems .

XLogP3

3.3

Wikipedia

Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate

Dates

Modify: 2023-08-16

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